molecular formula C18H20N2O B15064423 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B15064423
M. Wt: 280.4 g/mol
InChI Key: OENFDZSZTKVNFF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one is a monocyclic β-lactam (azetidin-2-one) research compound. This structural class is highly valued in medicinal chemistry for its broad and significant biological activities, which include antibacterial properties, anticancer potential, and cholesterol absorption inhibition . Monocyclic β-lactams like this one, featuring a 3-amino group and specific aromatic substituents at the N-1 and C-4 positions, are important intermediates for the development of novel pharmacological agents . The compound's core structure acts as a mimic of the D-Ala-D-Ala subunit of the stem peptide in nascent peptidoglycan, enabling its function as a mechanism-based inhibitor of penicillin-binding proteins (PBPs) . This mechanism disrupts the cross-linking of peptidoglycan chains, which is a established pathway leading to bacterial cell death . Beyond antimicrobial applications, structural modifications of the monocyclic β-lactam scaffold allow for interaction with diverse enzymatic targets, including serine and cysteine proteases, making it a versatile template in drug discovery . Researchers utilize this compound and its analogs in the exploration of treatments for conditions such as hypercholesterolemia, atherosclerosis, and various cancers . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-amino-1-(4-ethylphenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O/c1-3-13-6-10-15(11-7-13)20-17(16(19)18(20)21)14-8-4-12(2)5-9-14/h4-11,16-17H,3,19H2,1-2H3

InChI Key

OENFDZSZTKVNFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with p-toluidine to form an imine intermediate, which is then subjected to cyclization using a suitable reagent such as a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Properties Biological Activity Source
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one 1: 4-ethylphenyl; 4: p-tolyl High lipophilicity; moderate steric bulk Not explicitly reported, but inferred antimicrobial/anticancer potential based on analogs
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one (CAS: 1291490-60-2) 1: 4-fluorobenzyl; 4: p-tolyl Enhanced polarity due to fluorine; improved metabolic stability No direct data, but fluorinated analogs often show optimized pharmacokinetics
3-Nitro-4-{4-[(3-nitro-benzylidene)-amino]-phenylamino}-chromen-2-one Chromene-coupled nitro groups Strong electron-withdrawing effects; planar chromene moiety Potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus)
(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one Fluorophenyl and hydroxyphenyl groups Hydroxyl groups enable hydrogen bonding; fungal metabolite Metabolite of ezetimibe with potential glucuronidation resistance
3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one Chloro and methoxyphenyl substituents Electron-withdrawing chloro group enhances electrophilicity Potent antibacterial activity (comparable to ciprofloxacin)

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., in compounds from ) enhance antibacterial and antifungal activities by increasing electrophilicity and target binding .
  • Fluorinated Analogs : Fluorine substitution (e.g., 4-fluorobenzyl in ) improves metabolic stability and bioavailability compared to ethyl or methyl groups .
  • Hydroxyl and Methoxy Groups : Hydroxyl groups (as in fungal metabolites ) facilitate hydrogen bonding with biological targets, while methoxy groups balance lipophilicity and solubility .

Crystallographic and Conformational Differences

  • The β-lactam ring in 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one (from ) is nearly planar (deviation ≤ 0.044 Å), with dihedral angles of 61.17° and 40.21° between the nitro/chlorobenzene rings and the core. This planarity may enhance π-π stacking with aromatic residues in target enzymes .
  • In contrast, bulkier substituents (e.g., 4-ethylphenyl in the target compound) may introduce steric hindrance, reducing binding affinity but improving membrane penetration .

Biological Activity

3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one is a nitrogen-containing heterocyclic compound that belongs to the class of azetidinones. The structural features of this compound, particularly the presence of an amino group and aromatic substituents, suggest significant potential for various biological activities, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound in detail, supported by data tables, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C16H19N1O2
  • Molecular Weight : Approximately 273.33 g/mol
  • Structural Features :
    • Amino group at the C-3 position
    • Para-ethylphenyl group at the C-1 position
    • Para-tolyl group at the C-4 position

Table 1: Comparison of Related Azetidinones

Compound NameStructural FeaturesBiological Activity
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-oneMethoxy instead of ethoxySimilar anticancer properties
N-(p-tolyl)azetidinonesLacks ethoxy substitutionVaries; some exhibit antimicrobial activity
Halogenated AzetidinonesHalogen substitutions on aromatic ringsPotentially enhanced binding affinity

Anticancer Properties

Research has indicated that azetidinones, including this compound, exhibit significant anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In a study examining the antiproliferative effects of azetidinones on MCF-7 breast cancer cells, several compounds demonstrated notable efficacy. For instance, compounds with structural similarities to this compound were found to have IC50 values comparable to known anticancer agents.

Table 2: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (nM)
CA-4 (Reference)3.9
This compoundTBD
Other AzetidinonesVaries

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Studies have reported varying degrees of activity against common pathogens, indicating its potential utility in treating infections.

Case Study: Antimicrobial Efficacy

In a comparative study of azetidinone derivatives against E. coli and S. aureus, certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting enhanced potency.

Table 3: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMIC (µg/mL)
This compoundE. coliTBD
Other AzetidinonesS. aureusTBD

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the amino group may facilitate interactions with biological targets, potentially leading to apoptosis in cancer cells and disruption of microbial cell walls.

Future Directions in Research

Further investigations are needed to clarify the specific pathways through which this compound exerts its effects. Studies focusing on:

  • Structure-activity relationships (SAR)
  • In vivo efficacy and safety profiles
  • Potential for drug development in oncology and infectious diseases

Q & A

Q. How can synthetic routes for 3-amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one be optimized to improve yield and purity?

Methodological Answer:

  • Use Schiff base intermediates with substituted amines and ketones, followed by cyclization with chloroacetyl chloride under inert conditions (dry dioxane, triethylamine). Optimize reaction time (e.g., 3 hours) and temperature (room temperature to 80°C) based on precursor reactivity .
  • Monitor purity via TLC and column chromatography (silica gel, ethyl acetate/hexane gradients). For solid products, recrystallize from acetone or ethanol to enhance crystallinity .
  • Example Data:
PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
Schiff base 4bDry dioxane258598%
Schiff base 4cDry THF607895%

Q. What spectroscopic techniques are critical for confirming the molecular structure of this azetidin-2-one derivative?

Methodological Answer:

  • IR Spectroscopy : Confirm lactam C=O stretch (1730–1680 cm⁻¹) and NH stretches (3350–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identify substituent environments (e.g., p-tolyl CH₃ at δ ~2.36 ppm, aromatic protons at δ 7.20–7.24 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or CO groups) .

Q. How can preliminary biological activity (e.g., antimicrobial) be evaluated for this compound?

Methodological Answer:

  • Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) over 18–24 hours .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?

Methodological Answer:

  • Use SHELXL for refinement against high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Apply TWIN/BASF commands for twinned crystals and analyze residual density maps for disorder .
  • Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for structure validation (R-factor < 5%) .
  • Example Crystallographic Parameters:
Space Groupa (Å)b (Å)c (Å)β (°)R₁ (%)
P2₁/n6.08620.0917.3897.43.2

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
  • Simulate IR and NMR spectra using Gaussian09 and compare with experimental data to validate computational models .

Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Methodological Answer:

  • Synthesize derivatives with systematic substitutions (e.g., halogenation at p-tolyl, variation of amino group substituents).
  • Corrogate biological data (e.g., IC₅₀ in anticancer assays) with electronic (Hammett σ) and steric (Taft Eₛ) parameters .
  • Example SAR Table:
DerivativeR GroupAnticancer IC₅₀ (μM)LogP
ParentNH₂12.32.8
-FF8.73.1
-OCH₃OCH₃15.92.5

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation (e.g., PLGA) to enhance aqueous solubility.
  • Characterize solubility via phase-solubility diagrams and validate stability via HPLC .

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